![molecular formula C11H20N2O5 B13405698 N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
N-[N-Boc-D-alaninyl]-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N-Boc-D-alaninyl]-D-alanine: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the D-alanine moiety. This compound is often used in peptide synthesis and serves as an intermediate in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[N-Boc-D-alaninyl]-D-alanine typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-D-alanine is then coupled with another molecule of D-alanine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions: N-[N-Boc-D-alaninyl]-D-alanine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), HATU, triethylamine.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed:
Deprotection: D-alanine.
Coupling: Peptides or longer amino acid chains.
Hydrolysis: Free amino acids.
科学的研究の応用
N-[N-Boc-D-alaninyl]-D-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-[N-Boc-D-alaninyl]-D-alanine is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .
類似化合物との比較
N-Boc-L-alanine: Similar in structure but with the L-alanine moiety instead of D-alanine.
N-Fmoc-D-alanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Cbz-D-alanine: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness: N-[N-Boc-D-alaninyl]-D-alanine is unique due to the presence of the Boc protecting group and the D-alanine moiety. The Boc group provides stability under basic conditions, making it suitable for use in various synthetic applications. The D-alanine moiety imparts specific stereochemical properties that are important in the synthesis of certain peptides and biologically active molecules .
特性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m1/s1 |
InChIキー |
BZNDDHWTEVCBAD-RNFRBKRXSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
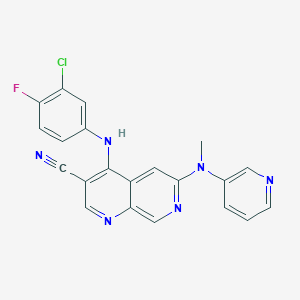

![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
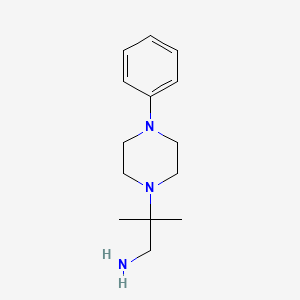

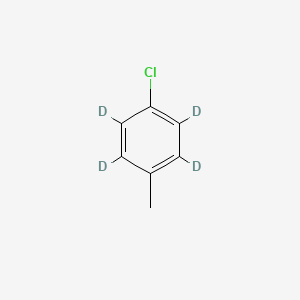
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
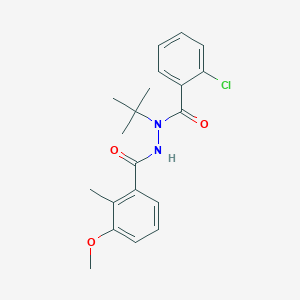
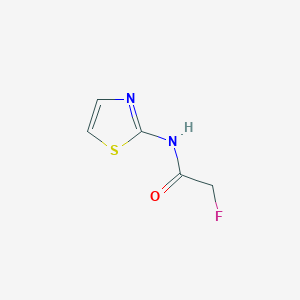
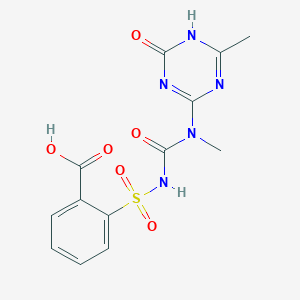
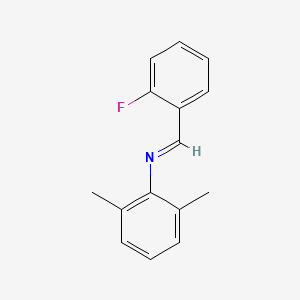
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
